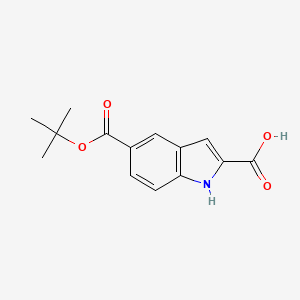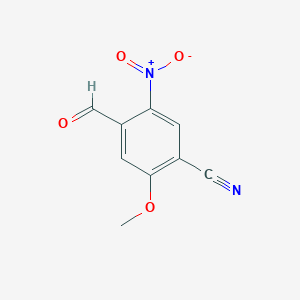
5-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid is an organic compound that features an indole core substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid group at the 2-position. This compound is significant in organic synthesis, particularly in the preparation of peptides and other complex molecules, due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid typically involves the following steps:
-
Protection of the Indole Nitrogen: : The indole nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). This reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
-
Carboxylation: : The protected indole is then subjected to carboxylation at the 2-position. This can be achieved using various carboxylating agents under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid undergoes several types of chemical reactions:
-
Substitution Reactions: : The compound can participate in electrophilic substitution reactions at the indole ring, particularly at the 3-position.
-
Deprotection: : The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane, to yield the free amine .
-
Coupling Reactions: : The carboxylic acid group can be activated using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for peptide bond formation.
Common Reagents and Conditions
Boc Protection: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, DMAP, THF, acetonitrile.
Deprotection: Trifluoroacetic acid (TFA), dichloromethane.
Coupling: DIC, EDC, N-hydroxysuccinimide (NHS).
Major Products
Deprotected Indole: Removal of the Boc group yields 1H-indole-2-carboxylic acid.
Peptide Derivatives: Coupling reactions with amino acids or peptides produce various peptide derivatives.
Wissenschaftliche Forschungsanwendungen
5-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid is widely used in scientific research due to its versatility:
-
Chemistry: : It serves as a building block in the synthesis of complex organic molecules, particularly in the preparation of indole derivatives and peptides.
-
Biology: : The compound is used in the study of indole-based biological activities, including enzyme inhibition and receptor binding.
-
Medicine: : It is employed in the development of pharmaceutical compounds, especially those targeting neurological and inflammatory pathways.
-
Industry: : The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 5-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid depends on its application:
As a Protecting Group: The Boc group stabilizes the indole nitrogen, preventing unwanted reactions during synthetic processes. It can be selectively removed under acidic conditions to reveal the reactive amine.
In Biological Systems: The indole core can interact with various biological targets, including enzymes and receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
5-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid can be compared with other Boc-protected indole derivatives:
5-(tert-Butoxycarbonyl)-1H-indole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.
5-(tert-Butoxycarbonyl)-1H-indole-2-carboxamide: Contains a carboxamide group instead of a carboxylic acid.
5-(tert-Butoxycarbonyl)-1H-indole-2-methyl ester: Features a methyl ester group at the 2-position.
These compounds share similar reactivity and applications but differ in their specific functional groups and positions, which can influence their chemical behavior and suitability for various applications.
Eigenschaften
CAS-Nummer |
496946-79-3 |
|---|---|
Molekularformel |
C14H15NO4 |
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)8-4-5-10-9(6-8)7-11(15-10)12(16)17/h4-7,15H,1-3H3,(H,16,17) |
InChI-Schlüssel |
ICHBJYPBBSSQLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-Hydroxy-7-fluoro-[1,8]naphthyridine](/img/structure/B12962294.png)
![2-Bromo-5-fluorobenzo[d]thiazol-6-ol](/img/structure/B12962302.png)




